3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione

Description

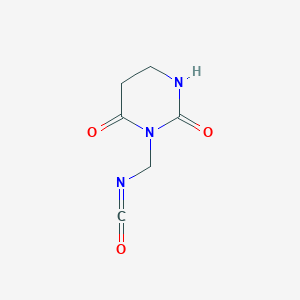

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione (CAS: 861359-45-7) is a heterocyclic compound featuring a diazinane core (a six-membered ring with two nitrogen atoms) substituted with an isocyanato-methyl group at position 2.

Properties

IUPAC Name |

3-(isocyanatomethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYNOGNSJXTLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial and anticancer properties. The compound is characterized by its unique isocyanate functional group, which may contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione can be represented as follows:

This structure indicates the presence of both isocyanate and dione functionalities, which are key to its biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with isocyanate groups often exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated effective inhibition against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 15-20 mg/L, suggesting potent antimicrobial efficacy .

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione | 15-20 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural motifs were evaluated against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, indicating strong anticancer activity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | <10 | Related diazinane derivatives |

| PC3 | <10 | Related diazinane derivatives |

The mechanisms underlying the biological activities of 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione may involve:

- Reactive Oxygen Species (ROS) Generation : Compounds with dione functionalities often induce oxidative stress in cells.

- DNA Intercalation : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

- Protein Inhibition : The compound may inhibit specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Studies

- Antimicrobial Efficacy : A study isolated a related compound from marine bacteria that demonstrated significant antibacterial activity against S. aureus with an MIC of approximately 15 mg/L. This finding supports the potential of isocyanate-containing compounds in developing new antibiotics .

- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines have shown that derivatives similar to 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione possess IC50 values below 10 µM against MCF-7 cells. This suggests they could serve as lead compounds for further anticancer drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazinane-2,4-dione Derivatives

*Molecular weight calculated based on formula C₆H₇N₃O₃.

Key Observations:

Reactivity and Functional Groups :

- The isocyanato group in the target compound distinguishes it from analogs like 5-FU or methyl-substituted derivatives. This group enables covalent bonding with nucleophiles (e.g., amines, hydroxyls), suggesting utility in polymer crosslinking or targeted drug conjugation .

- In contrast, 5-FU relies on fluorine’s electronegativity to disrupt DNA/RNA synthesis, a mechanism critical to its anticancer activity .

Biological Activity: 5-FU’s clinical success highlights the diazinane-2,4-dione core’s pharmacological relevance. Thiazolidine-2,4-dione derivatives (e.g., compound [127] in ) demonstrate potent ERK1/2 inhibition (IC50: ~3.13 µM), suggesting that similar substitutions on the diazinane core could enhance anticancer activity .

Methyl or halogen substitutions (e.g., 5-FU) optimize metabolic stability and target engagement, whereas the isocyanato group may introduce off-target reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.